Tenilsetam - 86696-86-8

Tenilsetam

Catalog Number: EVT-369400
CAS Number: 86696-86-8
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenilsetam, chemically known as (±)-3-(2-thienyl)-2-piperazinone, is a compound investigated for its potential therapeutic benefits in various neurological and metabolic disorders. [, , , , , , , , , , , , , , , , , , , , , ]

Piracetam

  • Compound Description: Piracetam is a nootropic drug that belongs to the racetam family. It is believed to work by modulating neurotransmission and improving cognitive function. [, ]
  • Relevance: Piracetam was used as a reference drug in several studies investigating the pharmacokinetic and pharmacodynamic properties of tenilsetam. Both compounds are considered nootropics and share some similarities in their purported mechanisms of action, although their precise effects on brain activity may differ. [, ]

Co-dergocrine Mesylate

  • Compound Description: Co-dergocrine mesylate is an ergot alkaloid derivative with purported nootropic and antihypoxic properties. It is believed to act as a partial agonist or antagonist at various neurotransmitter receptors. [, ]
  • Relevance: Similar to piracetam, co-dergocrine mesylate served as a reference drug in studies exploring the effects of tenilsetam on cognitive function and its protective properties against cerebral hypoxia. Both compounds demonstrate potential benefits in enhancing cognitive function and mitigating the negative impacts of hypoxia on the brain. [, ]

Aminoguanidine

  • Compound Description: Aminoguanidine is a nucleophilic compound known to inhibit the formation of advanced glycation end-products (AGEs). It acts by trapping reactive carbonyl intermediates involved in the Maillard reaction, a process implicated in the development of diabetic complications. [, , , , ]
  • Relevance: Aminoguanidine serves as a key reference compound in studies examining the inhibitory effects of tenilsetam on the Maillard reaction and AGE formation. Both compounds demonstrate potential in mitigating AGE-related pathologies, although their exact mechanisms of action might differ. [, , , , ]

Pyridoxamine

  • Compound Description: Pyridoxamine, a form of vitamin B6, acts as a potent inhibitor of AGE formation. It functions as a carbonyl trap, scavenging reactive intermediates involved in the Maillard reaction and preventing their incorporation into proteins. [, , , ]
  • Relevance: Similar to aminoguanidine, pyridoxamine serves as a reference compound when investigating the anti-glycation properties of tenilsetam. Both compounds exhibit potential in counteracting the detrimental effects of AGEs, suggesting their potential therapeutic value in diabetic complications. [, , , ]

Carnosine

  • Compound Description: Carnosine, a naturally occurring dipeptide, is known for its antioxidant and metal-chelating properties. It also displays antiglycation activity, inhibiting the formation of AGEs. [, ]
  • Relevance: Carnosine is another relevant compound when examining tenilsetam's role in AGE inhibition. Both molecules show promise as potential therapeutic agents for conditions associated with oxidative stress and AGE accumulation. [, ]

Phenazinediamine

  • Compound Description: Phenazinediamine (also known as o-phenylenediamine) is a chemical compound with chelating properties. [] It is often used in analytical chemistry but has also been studied in the context of inhibiting AGE formation.
  • Relevance: Phenazinediamine is mentioned alongside tenilsetam in a study investigating the chelating activity of various AGE inhibitors. The research highlighted the importance of considering metal-chelating properties when evaluating the mechanisms of action of AGE inhibitors like tenilsetam. []

OPB-9195

  • Compound Description: OPB-9195 is a synthetic compound designed as a more potent and specific inhibitor of AGE formation than aminoguanidine. It acts as a carbonyl scavenger, preventing the formation of AGEs. [, , ]
  • Relevance: OPB-9195 is often cited in research alongside tenilsetam when discussing potential therapies for diabetic complications. Both compounds exhibit promising anti-glycation activity, highlighting their potential for mitigating AGE-related damage. [, , ]

2,3-Diaminophenazone

  • Compound Description: 2,3-Diaminophenazone, also known as ampyrone, is a pyrazolone derivative with analgesic and antipyretic properties. It has also been reported to possess metal-chelating and antioxidant properties. [, ]
  • Relevance: 2,3-Diaminophenazone is mentioned alongside tenilsetam in studies investigating potential inhibitors of AGE formation. This comparison highlights the diverse chemical structures that can exhibit anti-glycation activity and suggests shared mechanisms of action. [, ]

Phenacylthiazolium and Phenacyldimethylthiazolium Bromide

  • Compound Description: These compounds, and their hydrolysis products, are identified as AGE breakers, capable of reversing the formation of AGEs. []
  • Relevance: While tenilsetam is primarily studied for its AGE inhibitory properties, these compounds offer a different therapeutic approach by breaking down existing AGEs. They are mentioned in research that emphasizes the chelating activity of AGE inhibitors like tenilsetam, suggesting a potential overlap in their mechanisms of action. []
Source and Classification

Tenilsetam is chemically identified as (±)-3-(2-thienyl)-2-piperazinone, with the CAS number 85606-97-9. It belongs to the class of compounds known as nootropics or smart drugs, which are substances that may enhance cognitive function. Its classification is further supported by its role in biochemical pathways related to glycation and inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tenilsetam involves a multi-step process starting from 2-thiophenecarboxylic acid and piperazine. The reaction typically requires a dehydrating agent such as thionyl chloride to convert the acid into an acid chloride, which then reacts with piperazine to yield Tenilsetam. The general reaction can be summarized as follows:

  1. Formation of Acid Chloride:
    2 thiophenecarboxylic acid+thionyl chloride2 thiophenecarboxylic acid chloride\text{2 thiophenecarboxylic acid}+\text{thionyl chloride}\rightarrow \text{2 thiophenecarboxylic acid chloride}
  2. Reaction with Piperazine:
    2 thiophenecarboxylic acid chloride+piperazineTenilsetam\text{2 thiophenecarboxylic acid chloride}+\text{piperazine}\rightarrow \text{Tenilsetam}

In industrial production, the process is optimized for higher yields and purity, often employing advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula of Tenilsetam is C10_{10}H12_{12}N2_2OS. Its structure features a thiophene ring attached to a piperazine moiety, which contributes to its pharmacological properties. The key structural data include:

  • Molecular Weight: 212.28 g/mol
  • Melting Point: Approximately 150-152°C
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

The three-dimensional conformation of Tenilsetam plays a crucial role in its interaction with biological targets, particularly in inhibiting glycation processes .

Chemical Reactions Analysis

Reactions and Technical Details

Tenilsetam undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide.
  • Reduction: Reduction reactions can yield thiol derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: Substitution reactions at the piperazine ring can lead to various derivatives when reacted with nucleophiles such as amines or alkyl halides.

Common reaction conditions include:

  • Oxidation Conditions: Typically performed under acidic or neutral conditions.
  • Reduction Conditions: Carried out in anhydrous solvents to prevent unwanted side reactions.
  • Substitution Conditions: Often require heating or the presence of catalysts .
Mechanism of Action

Process and Data

Tenilsetam's mechanism of action primarily involves its ability to inhibit the Maillard reaction, which is responsible for non-enzymatic glycosylation of proteins. This process leads to the formation of advanced glycation end products (AGEs), implicated in various age-related diseases.

The compound covalently attaches to glycated proteins, blocking reactive sites for further polymerization reactions. This action reduces the formation of AGEs, thereby mitigating their detrimental effects on cellular function. Studies have shown that Tenilsetam can restore enzymatic digestibility of proteins affected by glycation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tenilsetam exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Boiling Point: Not extensively documented but expected to be above 200°C due to its molecular weight.
  • pH Stability: Generally stable at physiological pH (7.4), making it suitable for biological applications.
  • Reactivity: Sensitive to strong oxidizing agents but stable under normal laboratory conditions.

These properties are essential for understanding how Tenilsetam behaves in biological systems and its potential therapeutic applications .

Applications

Scientific Uses

Tenilsetam has been explored for various scientific applications:

  1. Neuroprotection: Its ability to inhibit the Maillard reaction suggests potential use in preventing neurodegenerative diseases like Alzheimer's disease by reducing AGE formation.
  2. Anti-inflammatory Effects: Studies indicate that Tenilsetam can reduce neuroinflammation by decreasing microglial activation, which may protect neuronal tissue from damage.
  3. Model Compound for Glycation Studies: It serves as a model compound in research investigating protein glycation mechanisms and their implications in diabetes and aging .
Introduction to Tenilsetam: Pharmacological and Biochemical Foundations

Chemical Identity and Structural Properties of Tenilsetam

Tenilsetam (chemical name: (±)-3-(2-thienyl)-2-piperazinone; CAS Registry Number: 86696-86-8) is a heterocyclic organic compound with molecular formula C₈H₁₀N₂OS and molecular weight 182.24 g/mol. Its structural core consists of a piperazinone ring (2-piperazinone) with a thienyl substituent at the 3-position, creating a hybrid molecule that incorporates features of both racetams and heteroaromatic systems [3] [10]. The crystalline compound has a density of 1.225 g/cm³ and demonstrates solubility in 0.1N HCl(aq) and DMSO, properties that facilitate its pharmaceutical formulation and biological testing [2] [10].

The molecule exists as a racemate due to the chiral center at the 3-position of the piperazinone ring, resulting in (R)- and (S)- enantiomers. This racemic nature is explicitly denoted in its chemical identifiers as (±)-3-(2-thienyl)-2-piperazinone [8]. The thienyl moiety contributes significantly to the compound's electronic distribution and likely enhances its ability to interact with biological targets compared to simpler alkyl-substituted analogs. The molecule's compact structure features hydrogen bond donor and acceptor capabilities through its secondary amine and carbonyl groups, respectively, facilitating interactions with protein targets involved in glycation processes [5] [9].

Table 1: Fundamental Chemical Properties of Tenilsetam

PropertyValue
Systematic Name(±)-3-(2-Thienyl)-2-piperazinone
CAS Registry Number86696-86-8
Molecular FormulaC₈H₁₀N₂OS
Molecular Weight182.24 g/mol
StereochemistryRacemic mixture
Defined Stereocenters1
XLogP-0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
SMILES NotationO=C1NCCNC1C2=CC=CS2
InChI KeyBBACKDMGYMXYLE-UHFFFAOYSA-N

Historical Development and Discovery as a Nootropic Agent

Tenilsetam emerged during the late 20th century era of intensive nootropic drug development, with initial pharmacological characterization conducted in the 1980s. Early preclinical screening identified its cognition-enhancing properties in animal models of learning and memory impairment, positioning it within the broader racetam-like compounds despite its distinct chemical structure from classical racetams like piracetam [4] [9]. The compound was designated as CAS 997 during development phases and subjected to comprehensive neuropharmacological profiling [2].

Initial clinical interest focused on its potential for treating age-related cognitive decline and Alzheimer's disease. A double-blind, placebo-controlled study in elderly subjects (58-77 years) demonstrated that single oral doses of 150-900 mg Tenilsetam produced dose-dependent electrophysiological effects, particularly augmentation of N2-P300 amplitudes in event-related potentials. This specific electrophysiological change suggested enhanced availability of cognitive processing resources, supporting its classification as a nootropic agent [6]. The P300 amplitude increase of approximately 5 µV following administration of 900 mg Tenilsetam was comparable to effects observed with co-dergocrine mesylate, an established reference nootropic at the time [6].

By the early 1990s, clinical investigations in Alzheimer's patients reported marked improvements in cognition and memory following Tenilsetam treatment [7] [9]. These observations stimulated research into its mechanism of action beyond conventional nootropic pathways. A pivotal redirection occurred in 1994 when researchers discovered its potent inhibitory activity against advanced glycation end-product (AGE) formation, linking its cognitive effects to a novel biochemical mechanism relevant to Alzheimer's pathology [5] [9]. This discovery marked a paradigm shift in understanding how small molecules might interfere with protein cross-linking processes central to neurodegenerative diseases.

Table 2: Historical Development Timeline of Tenilsetam

YearDevelopment Milestone
1985Initial pharmacological characterization as a cognition-enhancing agent
1989First clinical trials reporting cognitive improvement in Alzheimer's patients
1994Discovery and publication of AGE-inhibiting properties
1997Demonstration of inhibition on Aβ polymerization via AGE cross-linking
2010sInvestigation in GFAP-IL6 neuroinflammation model

Pharmacological Classification: Advanced Glycation End-Product (AGE) Inhibitors

Tenilsetam belongs to a specialized pharmacological class known as advanced glycation end-product (AGE) inhibitors. This classification is defined by its specific biochemical action: the inhibition of protein crosslinking through interference with the Maillard reaction—a non-enzymatic glycosylation process that occurs at accelerated rates in metabolic disorders and aging [5] [9]. The compound exerts its effects through covalent attachment to glycated proteins, effectively blocking reactive sites that would otherwise participate in further polymerization reactions [5] [9]. This mechanism distinguishes it from classical antiglycation agents like aminoguanidine (which primarily traps reactive carbonyl species) and positions it as a direct modulator of post-glycation cross-linking events.

In Alzheimer's disease pathology, Tenilsetam's pharmacological action manifests through interference with AGE-derived crosslinking of amyloid plaques. Advanced glycation end-products are found abundantly in amyloid-β plaques and neurofibrillary tangles in Alzheimer's patients, where they promote protein aggregation and stability. By inhibiting AGE formation, Tenilsetam reduces the covalent cross-linking between amyloid-β peptides that accelerates their nucleation-dependent polymerization [7]. Experimental evidence demonstrates that during the polymerization process of amyloid-β peptide, both nucleus formation and aggregate growth are significantly accelerated by AGE-mediated crosslinking, processes effectively attenuated by Tenilsetam [7].

The therapeutic implications extend beyond amyloid aggregation to neuroinflammation modulation. Glycated proteins and AGE-modified amyloid-β act as potent activators of microglia through receptor for advanced glycation end products (RAGE) engagement, triggering pro-inflammatory cascades. By reducing AGE formation on amyloid-β, Tenilsetam decreases the activation state of phagocytosing microglia, thereby potentially breaking the cycle of neuroinflammation and neuronal damage characteristic of Alzheimer's progression [5] [9]. This dual action on both protein aggregation and neuroinflammation underscores its unique position among AGE inhibitors with potential disease-modifying properties for neurodegenerative conditions.

Table 3: Comparative Profile of Selected AGE Inhibitors in Neurodegenerative Research

InhibitorPrimary MechanismImpact on Aβ AggregationNeuroinflammatory Modulation
TenilsetamCovalent blocking of glycation sitesSignificant inhibitionReduces microglial activation
AminoguanidineReactive carbonyl trappingModerate inhibitionLimited effects
CarnosineCarbonyl scavengingMild inhibitionAntioxidant properties
PyridoxamineDicarbonyl trappingDemonstrated inhibitionIndirect antioxidant effects

Properties

CAS Number

86696-86-8

Product Name

Tenilsetam

IUPAC Name

3-thiophen-2-ylpiperazin-2-one

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

InChI

InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11)

InChI Key

BBACKDMGYMXYLE-UHFFFAOYSA-N

SMILES

C1CNC(=O)C(N1)C2=CC=CS2

Synonyms

3-(2-thienyl)piperazinone
CAS 997
CAS-997
CAS997
tenilsetam
tenilsetam, (+-)-isome

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.